2-(Pyridin-2-ylcarbamoyl)benzoic acid

Description

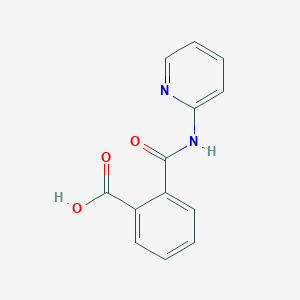

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-2-ylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12(15-11-7-3-4-8-14-11)9-5-1-2-6-10(9)13(17)18/h1-8H,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSBRRGPHIJPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350024 | |

| Record name | 2-(pyridin-2-ylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19357-10-9 | |

| Record name | 2-(pyridin-2-ylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(pyridin-2-yl)carbamoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivative Chemistry of 2 Pyridin 2 Ylcarbamoyl Benzoic Acid

Strategies for Amide Bond Formation in N-Pyridyl Carbamoylbenzoates

The construction of the amide linkage in N-pyridyl carbamoylbenzoates is central to the synthesis of the title compound. Various synthetic methods have been developed to achieve this transformation, primarily involving the reaction of a carboxylic acid derivative with an amine. The choice of method often depends on the desired scale, required purity, and the nature of any substituents on the aromatic rings. Modern approaches include catalyzed oxidative coupling reactions and direct amidation of aldehydes. mdpi.com

Acyl Chloride Coupling Reactions and Related Condensation Approaches

A common and effective strategy for forming the amide bond is through the use of an acyl chloride. This two-step approach first involves the activation of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. rsc.org Phthalic acid can be converted to phthaloyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net

The resulting phthaloyl chloride is a highly reactive intermediate. It can then be coupled with 2-aminopyridine (B139424) in a suitable solvent. The reaction is typically performed at low temperatures in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. rsc.orgekb.eg

The general reaction is as follows:

Activation Step: Phthalic Acid + SOCl₂ → Phthaloyl Chloride + SO₂ + HCl

Coupling Step: Phthaloyl Chloride + 2-Aminopyridine → 2-(Pyridin-2-ylcarbamoyl)benzoic acid + HCl

While this method is robust, the handling of reactive intermediates like phthaloyl chloride and the generation of corrosive HCl gas requires careful experimental control. researchgate.net

Multi-Step Organic Synthesis for Structurally Related Systems

The synthesis of more complex or structurally diverse analogs often necessitates multi-step synthetic sequences. These routes allow for the precise installation of various functional groups that might not be compatible with more direct coupling methods. For instance, the synthesis of novel benzamides substituted with pyridine-linked heterocycles involves a sequence of reactions including esterification, cyanation, cyclization, and finally, aminolysis to form the amide bond. nih.govnih.gov

An illustrative multi-step pathway for a related system might involve:

Initial Modification: Starting with a substituted benzoic acid, initial steps may include esterification to protect the carboxylic acid and a nucleophilic substitution (e.g., cyanation) to introduce a new functional group. nih.gov

Heterocycle Formation: The introduced group is then used to construct a new ring system, such as an oxadiazole, through cyclization with another reagent. nih.gov

Deprotection and Amidation: The ester is hydrolyzed back to a carboxylic acid, which is then activated (e.g., to an acyl chloride) and reacted with a substituted aniline (B41778) or aminopyridine to yield the final complex benzamide (B126) derivative. nih.gov

Such multi-step approaches, like the Bohlmann-Rahtz pyridine synthesis which builds the pyridine ring itself, provide significant flexibility in molecular design, enabling the creation of a library of compounds with varied structural features for further study. beilstein-journals.org

Regioselective Synthetic Pathways for Carbamoylcarboxylic Acids from Anhydrides

One of the most direct and widely used methods for synthesizing this compound is the regioselective ring-opening of phthalic anhydride (B1165640) with 2-aminopyridine. This reaction is efficient and often proceeds under mild conditions to give the desired product with high selectivity. nih.gov

The mechanism involves the nucleophilic attack of the primary amino group of 2-aminopyridine on one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final phthalamic acid product. Since phthalic anhydride is a symmetric molecule, the attack on either carbonyl carbon results in the same product, this compound. This ensures high regioselectivity for the ortho-carboxybenzamide structure.

For unsymmetrical anhydrides, the reaction of an amine generally produces two regioisomeric phthalamic acids, with the amine preferentially adding to the less sterically hindered carbonyl group. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and environmental impact. For the synthesis of N-arylphthalamic acids from anhydrides, significant improvements have been achieved using microwave-assisted synthesis. This technique, often performed in the absence of a solvent, can reduce reaction times from hours to mere minutes and provide excellent yields. nih.gov

In acyl chloride-based syntheses, the choice of base and solvent is critical. The reaction of a carboxylic acid with thionyl chloride to form the acyl chloride is often slow but can be significantly accelerated by the addition of a base like triethylamine. rsc.org The subsequent coupling with the amine also benefits from a base to scavenge the HCl produced.

Below is a table summarizing various conditions and their impact on amide bond formation.

| Method | Reagents | Conditions | Time | Yield | Reference |

| Anhydride Ring-Opening | Phthalic Anhydride, Aryl Amines | Microwave, Solvent-free | 1-3 min | Excellent | nih.gov |

| Acyl Chloride Coupling | Benzoic Acid, Diethylamine, Et₃N, SOCl₂ | Dichloromethane, Room Temp. | 5 min | 86% | rsc.org |

| Acyl Chloride Formation | Benzoic Acid, SOCl₂ | CDCl₃, Room Temp. | >2 hours | Low Conversion | rsc.org |

| Acyl Chloride Formation | Benzoic Acid, SOCl₂, Et₃N | CDCl₃, Room Temp. | Rapid | High Conversion | rsc.org |

Design and Synthesis of Functionalized this compound Derivatives

The design and synthesis of functionalized derivatives of this compound are of significant interest for exploring structure-activity relationships. Functional groups can be introduced by either starting with substituted precursors or by modifying the parent molecule.

Introduction of Halogenated and Alkyl Substituents

Introducing halogen or alkyl groups onto the aromatic framework can be readily achieved by using appropriately substituted starting materials. For example, reacting a substituted phthalic anhydride with 2-aminopyridine will yield a derivative with substituents on the benzoic acid portion of the molecule. Similarly, using a substituted 2-aminopyridine with phthalic anhydride will place the functional group on the pyridine ring.

The synthesis of dichlorinated derivatives has been demonstrated through the reaction of 4,5-dichlorophthalic anhydride with various amines. mdpi.com This approach directly incorporates two chlorine atoms onto the benzene (B151609) ring. For substitution on the pyridine ring, a variety of substituted 2-aminopyridines are commercially available or can be synthesized. For instance, 2-amino-5-methyl-pyridine can be used to introduce a methyl group at the 5-position of the pyridine ring. google.com Furthermore, halogenated 2-aminopyridines can be prepared via reactions such as the Sandmeyer reaction, providing access to chloro-substituted pyridine precursors. google.com

The table below provides examples of substituted precursors used to generate functionalized derivatives.

| Precursor 1 | Precursor 2 | Substituent Introduced | Position |

| 4,5-Dichlorophthalic Anhydride | 2-Aminopyridine | Chlorine (x2) | 4,5- on Benzene Ring |

| Phthalic Anhydride | 2-Amino-5-methyl-pyridine | Methyl | 5- on Pyridine Ring |

| Phthalic Anhydride | 2-Amino-4-chloro-pyridine | Chlorine | 4- on Pyridine Ring |

Synthetic Access to Bis(carbamoylcarboxylic) Acid Analogues

The synthesis of bis(carbamoylcarboxylic) acid analogues, which are structurally related to this compound, can be achieved through the regioselective treatment of dianhydrides with primary amines. nih.gov This methodology allows for the formation of two carbamoylcarboxylic acid functionalities within the same molecule, offering a route to more complex structures with potential applications in materials science and coordination chemistry.

A key strategy involves the reaction of 3,3′,4,4′-benzophenonetetracarboxylic dianhydride or 1,2,4,5-benzenetetracarboxylic dianhydride with various arylalkyl primary amines. nih.gov The reaction is a nucleophilic attack of the amine group on the anhydride ring. The conditions of this reaction can be controlled to favor the formation of the desired bis(carbamoylcarboxylic) acid over the thermodynamically more stable imide. nih.gov

The choice of solvent, such as THF, Toluene, or EtOH, is dependent on the solubility of the reactants. The reactions are often performed at room temperature or with heating under reflux to increase the yield. nih.gov Purification of the products is typically achieved by filtration and washing with a dilute acid solution, such as 5% aqueous HCl, to remove any excess amine. nih.gov

The chemoselectivity and regioselectivity of the synthesis are crucial aspects. The formation of the monocarbamoylcarboxylic acid intermediate is an exothermic process, as is the subsequent opening of the second anhydride ring to form the bis(carbamoylcarboxylic) acid. In contrast, the formation of the diimide analogue is an endothermic process, meaning that elevated temperatures can lead to small amounts of this side product. nih.gov However, the desired bis(carbamoyl) terephthalic acids often have low solubility in the reaction medium, which facilitates their isolation in good yields and high purity. nih.gov

The yields of bis(carbamoyl) terephthalic acids can vary from low to moderate (12% to 48%) when the reaction is carried out at room temperature. However, by refluxing the reaction mixture in THF or Toluene, the yields can be significantly improved. nih.gov

Below is a table summarizing the synthesis of various bis(carbamoylcarboxylic) acid analogues.

| Dianhydride Core | Amine Reactant | Product | Yield (%) |

| 1,2,4,5-Benzenetetracarboxylic dianhydride | Various arylalkyl primary amines | N,N'-disubstituted bis(carbamoyl) terephthalic acids | 12-48 (at room temp), higher with reflux |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | Various arylalkyl primary amines | N,N'-disubstituted 4,4'-carbonylbis(carbamoylbenzoic) acids | Not specified |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Pyridin 2 Ylcarbamoyl Benzoic Acid

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. For 2-(Pyridin-2-ylcarbamoyl)benzoic acid, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent groups: the carboxylic acid, the secondary amide, the benzene (B151609) ring, and the pyridine (B92270) ring.

The most distinct feature would be the very broad absorption band for the O-H stretching vibration of the carboxylic acid group, typically observed between 2500 and 3300 cm⁻¹. docbrown.info This broadening is a result of strong intermolecular hydrogen bonding, which is characteristic of carboxylic acid dimers in the solid state. The N-H stretching vibration of the secondary amide group is expected to appear as a moderate to sharp band around 3300-3500 cm⁻¹.

Two distinct carbonyl (C=O) stretching vibrations would also be prominent. The carboxylic acid C=O stretch typically appears in the range of 1700-1725 cm⁻¹ for hydrogen-bonded dimers. The amide I band (primarily C=O stretching) is expected around 1650-1680 cm⁻¹. The presence of two separate bands in this region would confirm both carbonyl functionalities. Furthermore, C-N stretching and N-H bending vibrations (the Amide II band) are expected in the 1510-1570 cm⁻¹ region. Aromatic C=C stretching vibrations from both the benzene and pyridine rings will produce several bands in the 1400-1600 cm⁻¹ range. Finally, the C-O stretching of the carboxylic acid group would be visible between 1210-1320 cm⁻¹. docbrown.info

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| N-H Stretch | Amide | 3300-3500 | Medium, Sharp |

| C-H Stretch | Aromatic | 3000-3100 | Medium to Weak |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong |

| C=O Stretch (Amide I) | Amide | 1650-1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510-1570 | Medium |

| C=C Stretch | Aromatic Rings | 1400-1600 | Medium to Strong |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. Both ¹H and ¹³C NMR would be essential for the complete characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the amide proton, and the eight aromatic protons distributed across the two rings. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 12 ppm. The amide proton (-NH-) signal would also be a singlet, expected in the range of 8-10 ppm. The eight aromatic protons on the benzene and pyridine rings would resonate in the 7.0-8.5 ppm region. Due to the ortho substitution on the benzene ring and the substitution on the pyridine ring, these eight protons would be chemically non-equivalent, leading to complex splitting patterns (doublets, triplets, or multiplets). The integration of these signals would correspond to a ratio of 1 (COOH) : 1 (NH) : 8 (Aromatic H).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The two carbonyl carbons would be the most downfield signals, typically appearing between 165-175 ppm. The carbons of the benzene and pyridine rings would resonate in the aromatic region of approximately 110-155 ppm. The specific chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and amide groups and the nitrogen atom in the pyridine ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H |

| Amide (-NH-) | 8.0 - 10.0 | Singlet | 1H |

| Aromatic (Pyridine & Benzene) | 7.0 - 8.5 | Multiplets | 8H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Amide (C=O) | 165 - 175 |

| Aromatic (C, CH) | 110 - 155 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (MW = 242.23 g/mol ), the mass spectrum would confirm this molecular weight. chemscene.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 242.

The fragmentation of this molecule would likely proceed through several key pathways. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 Da) or a carboxyl group (•COOH, 45 Da). However, a more prominent initial fragmentation is often the loss of water (H₂O, 18 Da) via an ortho-effect, leading to a cyclic ion. Another significant fragmentation pathway would involve the cleavage of the amide bond. This could lead to the formation of a benzoyl-containing cation (m/z 148) after loss of the aminopyridine radical, or a pyridyl-carbamoyl cation (m/z 121) after loss of the carboxybenzoyl radical. Further fragmentation of the aromatic rings would produce characteristic ions, such as the phenyl cation (m/z 77) and the pyridyl cation (m/z 78). Predicted collision cross-section data for various adducts, such as [M+H]⁺ at m/z 243.07642, also aids in structural confirmation. uni.lu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity/Origin |

|---|---|---|

| 242 | [C₁₃H₁₀N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 224 | [C₁₃H₈N₂O₂]⁺˙ | [M - H₂O]⁺˙ |

| 148 | [C₈H₄O₃]⁺˙ | [M - C₅H₅N]⁺˙ |

| 121 | [C₆H₅N₂O]⁺ | [M - C₇H₅O₂]⁺ |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination

Table 5: Key Structural Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description | Expected Information |

|---|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C=O, C-N, C-O, C=C). | Provides insight into bond order and electronic effects. |

| Bond Angles | Angles between three connected atoms (e.g., O-C-O, C-N-C). | Defines the local geometry of functional groups. |

| Torsion Angles | Dihedral angles describing rotation around bonds. | Determines the overall 3D conformation of the molecule. |

| Crystal System | e.g., Monoclinic, Orthorhombic. | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1. | Defines the symmetry operations within the crystal. |

| Unit Cell Dimensions | a, b, c, α, β, γ. | Defines the size and shape of the repeating unit of the crystal. |

Supramolecular Interactions and Crystal Packing Analysis in Derivatives

The study of derivatives and co-crystals provides significant insight into the non-covalent interactions that govern crystal packing. For derivatives of this compound, supramolecular assembly would be dominated by hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor and typically forms robust, centrosymmetric dimers via O-H···O interactions. researchgate.net This is a highly predictable and common supramolecular synthon in benzoic acid derivatives. nih.gov

The amide group provides another site for strong hydrogen bonding, with the N-H group acting as a donor and the C=O group as an acceptor. This can lead to the formation of N-H···O or N-H···N (pyridyl) hydrogen bonds, creating chains or layers within the crystal lattice. nih.gov In co-crystals with other molecules, such as other acids or amides, these groups can form predictable acid-amide or amide-amide heterosynthons. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich benzene and electron-deficient pyridine rings are also expected. nih.gov These interactions, along with weaker C-H···O interactions, would play a crucial role in consolidating the three-dimensional crystal structure, influencing properties like stability and solubility. nih.govnih.gov The analysis of these interactions in various derivatives helps in the rational design of new crystalline materials with desired properties, a key aspect of crystal engineering. rsc.org

Theoretical and Computational Studies on 2 Pyridin 2 Ylcarbamoyl Benzoic Acid Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-(pyridin-2-ylcarbamoyl)benzoic acid to predict a variety of chemical properties.

DFT calculations are instrumental in elucidating the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and polarizability. A smaller gap generally suggests higher reactivity.

In systems related to this compound, DFT studies have shown that the distribution of HOMO and LUMO densities can pinpoint reactive sites. For instance, in many pyridine-dicarboxylic acid derivatives, the HOMO is often localized on the pyridine (B92270) ring, while the LUMO density is distributed across the carboxylic acid groups, indicating these as likely sites for nucleophilic and electrophilic attack, respectively. electrochemsci.org The molecular electrostatic potential (MEP) map is another tool that visualizes the charge distribution and identifies regions prone to electrophilic and nucleophilic interactions.

Table 1: Calculated Quantum Chemical Parameters for a Representative Pyridine-Carboxylic Acid System

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical reactivity and stability |

| Electronegativity (χ) | 4.3 eV | Measure of the power to attract electrons |

Note: The values presented are illustrative for a related pyridine-carboxylic acid derivative and are meant to represent the type of data generated from DFT calculations.

DFT calculations can accurately predict spectroscopic data, such as vibrational frequencies from infrared (IR) and Raman spectroscopy. ijtsrd.com By computing the vibrational modes and their corresponding energies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. researchgate.net These calculations also aid in the assignment of specific vibrational bands to the corresponding functional groups within the molecule. For example, the characteristic stretching frequencies for the C=O (carbonyl) and N-H (amide) bonds in this compound can be precisely calculated.

Furthermore, conformational analysis via DFT helps to identify the most stable three-dimensional arrangement of the atoms. By rotating the single bonds in the molecule, such as the bond between the benzoic ring and the carbamoyl (B1232498) group, a potential energy surface can be mapped out. The conformer with the lowest energy is the most stable and likely to be the predominant form of the molecule. For similar bicyclic aromatic compounds, planarity is often a key feature, but slight dihedral angles between the ring systems can occur to minimize steric hindrance. nih.gov

Theoretical studies are particularly valuable for mapping out complex reaction mechanisms. rsc.org In the case of this compound, the proximity of the carboxylic acid group to the amide linkage allows for the possibility of intramolecular reactions. For example, an intramolecular nucleophilic attack from the carboxylate oxygen onto the carbonyl carbon of the amide could be a potential reaction pathway under certain conditions.

Computational studies can model the transition states and intermediates along such a reaction coordinate. mdpi.com By calculating the activation energies for different potential pathways, the most likely mechanism can be determined. mdpi.com These studies provide a step-by-step view of bond breaking and formation, which is often impossible to observe directly through experimental means. The solvent's effect on the reaction mechanism can also be incorporated into these models to provide a more realistic simulation.

DFT calculations can predict the thermodynamic feasibility of a chemical reaction by calculating the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. For any proposed chemical transformation of this compound, such as cyclization, hydrolysis, or complexation with metal ions, DFT can be used to assess whether the process is thermodynamically favorable.

For instance, the binding energy of the compound to a metal center can be calculated to predict the stability of the resulting coordination complex. These thermodynamic calculations are crucial in the design of new synthetic routes and in understanding the stability of the molecule and its derivatives under various conditions.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov For this compound, which has structural motifs found in biologically active compounds, docking simulations can be used to explore its potential interactions with various protein targets.

The process involves placing the 3D structure of the compound into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. nih.gov For example, the pyridine nitrogen, the amide group, and the carboxylic acid group of this compound are all potential hydrogen bond donors or acceptors, making them important for specific binding to a target protein. mdpi.com Such studies are foundational in drug discovery for identifying potential lead compounds. nih.gov

Table 2: Illustrative Molecular Docking Results for a Benzoic Acid Derivative with a Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| SARS-CoV-2 Main Protease | -7.5 | HIS41, CYS145 | Hydrogen Bond |

| Apoptosis signal-regulating kinase 1 (ASK1) | -8.2 | GLN756, LYS709 | Hydrogen Bond, Pi-Alkyl |

Note: This table provides examples of docking results for related compounds to illustrate the type of information generated. The specific interactions of this compound would require a dedicated docking study.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Molecular Design

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. These models can then be used to predict the properties of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSPR model could be developed to predict properties like solubility, melting point, or even a specific reactivity parameter. The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the property of interest.

While specific QSPR studies on this compound are not extensively reported, the principles of QSPR are widely applied in materials science and medicinal chemistry for the predictive design of molecules with desired characteristics, thereby saving time and resources in the experimental discovery process.

Coordination Chemistry and Metal Complexation of 2 Pyridin 2 Ylcarbamoyl Benzoic Acid

Ligand Design Principles and Denticity Considerations of Carbamoylbenzoate Ligands

The design of ligands is a cornerstone of coordination chemistry, and 2-(Pyridin-2-ylcarbamoyl)benzoic acid exemplifies a well-conceived scaffold for metal binding. Its structure incorporates multiple potential donor atoms—the nitrogen of the pyridine (B92270) ring, the oxygen atoms of the carboxylate group, and the oxygen and nitrogen atoms of the amide linkage. This multiplicity of binding sites allows for a variety of coordination modes and denticities. wikipedia.orglibretexts.org

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. wikipedia.org In the case of this compound and related carbamoylbenzoate ligands, the denticity can be flexible, adapting to the electronic and steric requirements of the metal center and the reaction conditions. Common coordination modes observed for similar pyridine-carboxylate ligands include monodentate, bidentate, and bridging interactions. byjus.comresearchgate.net The pyridine nitrogen and the carboxylate group are the most common coordination sites. The ligand can act as a bidentate chelating agent, forming a stable ring with the metal ion, or it can bridge two or more metal centers, leading to the formation of extended structures. byjus.com The amide group can also participate in coordination, although this is less common.

The spatial arrangement of the donor atoms is a critical design principle. The proximity of the pyridine nitrogen and the carbamoyl-benzoate moiety allows for the formation of stable chelate rings, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complexes. wikipedia.org The rotational freedom around the C-C and C-N bonds of the carbamoyl (B1232498) linkage provides conformational flexibility, enabling the ligand to adopt various orientations to accommodate different metal ion coordination geometries.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system. Solvothermal and hydrothermal methods are frequently employed, as the elevated temperatures and pressures can facilitate the crystallization of well-defined coordination compounds. universityofgalway.ie

Depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions, both mononuclear and polynuclear complexes can be isolated.

Mononuclear Complexes: In these compounds, a single metal ion is coordinated by one or more molecules of the this compound ligand. mdpi.comrsc.org For example, a metal ion might be coordinated by two deprotonated ligands, each acting as a bidentate N,O-donor, resulting in a discrete molecular complex. inorgchemres.org The remaining coordination sites on the metal can be occupied by solvent molecules or other co-ligands. rsc.org

Polynuclear Complexes: When the ligand bridges between two or more metal centers, polynuclear complexes are formed. These can range from simple dimeric or trimeric structures to more complex, extended networks. The carboxylate group is particularly adept at bridging metal ions in various fashions (e.g., syn-syn, syn-anti, anti-anti), contributing to the formation of polynuclear architectures. researchgate.net

The characterization of these complexes relies on a combination of analytical techniques. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure. Spectroscopic methods such as FT-IR are used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate and pyridine groups. Elemental analysis and thermogravimetric analysis (TGA) provide information about the composition and thermal stability of the compounds. mdpi.comresearchgate.net

The ability of this compound and its isomers to act as bridging ligands makes them excellent candidates for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netnih.gov These are extended crystalline materials in which metal ions or clusters are linked together by organic ligands.

The formation of CPs and MOFs is a self-assembly process driven by the coordination bonds between the metal centers and the ligand's donor sites. The resulting structures can be one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. nih.govresearchgate.net The specific dimensionality and topology of the network are influenced by the coordination geometry of the metal ion and the connectivity of the ligand. nih.govrsc.org For instance, a metal ion that prefers an octahedral coordination environment might be linked by the ligand to six other metal ions, leading to a highly connected 3D framework. rsc.org

The table below summarizes some examples of CPs and MOFs constructed from related pyridylbenzoate ligands, illustrating the structural diversity achievable.

| Metal Ion | Ligand Isomer | Dimensionality | Resulting Structure |

| Cd(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | 3D | Fourfold interpenetrating framework with a dia topology. nih.gov |

| Ni(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | 2D | Network with an sql topology, further forming a 3D supramolecular framework through hydrogen bonds. nih.gov |

| Zn(II) | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | 2D | Interpenetrating uninodal layers with a 4⁴-sql topology. rsc.org |

| Co(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | 2D | Mixed-valence coordination polymer. nih.gov |

Structural Diversity and Topological Analysis of Self-Assembled Architectures

The self-assembly of metal ions with this compound and its derivatives can lead to a remarkable diversity of structures. This structural richness arises from the interplay of several factors, including the coordination preferences of the metal ion, the flexibility of the ligand, and the influence of non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov

The flexibility of the carbamoyl linkage in this compound can allow for the formation of helical or chiral structures, even when starting from achiral components. nih.govrsc.org The specific conformation adopted by the ligand during the self-assembly process can dictate the final architecture of the coordination polymer.

Ligand Exchange and Transmetalation Reactions in Derived Coordination Systems

Once a coordination compound of this compound is formed, it can potentially undergo further reactions.

Ligand Exchange: This involves the replacement of a coordinated ligand with another ligand from the solution. The lability of the metal-ligand bonds will determine the ease with which ligand exchange occurs. For instance, coordinated solvent molecules are often readily exchangeable.

Transmetalation: This is a process where a metal ion in a complex is replaced by a different metal ion. This can be a useful synthetic strategy for preparing new complexes that are not easily accessible by direct synthesis. The relative stability of the complexes with the different metal ions will govern the direction of the transmetalation reaction.

While specific studies on ligand exchange and transmetalation reactions involving complexes of this compound are not extensively detailed in the provided search results, these are fundamental processes in coordination chemistry. The principles of these reactions would be applicable to coordination systems derived from this ligand.

Influence of Peripheral Substituents on Coordination Behavior and Supramolecular Assembly

The coordination behavior of this compound can be systematically tuned by introducing substituents on either the pyridine or the benzoic acid ring. These peripheral substituents can exert both electronic and steric effects.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density at the donor atoms, thereby influencing the strength of the metal-ligand bonds. researchgate.net For example, an electron-withdrawing group on the pyridine ring would decrease its basicity, potentially weakening its coordination to a metal ion. Conversely, substituents on the benzoic acid ring can affect the pKa of the carboxylic acid group, which in turn influences its coordination behavior.

Steric Effects: Bulky substituents can introduce steric hindrance, which can control the coordination number and geometry of the metal center. They can also direct the self-assembly process by preventing certain crystal packing arrangements and favoring others.

The strategic placement of substituents is therefore a powerful tool for the rational design of coordination compounds with desired structures and properties. By carefully selecting the substituents, it is possible to fine-tune the coordination environment of the metal ion and control the dimensionality and topology of the resulting supramolecular architecture.

Catalytic and Functional Material Applications of 2 Pyridin 2 Ylcarbamoyl Benzoic Acid Derivatives

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The ability of 2-(pyridin-2-ylcarbamoyl)benzoic acid and its analogues to chelate with metal centers is fundamental to their catalytic activity. The pyridine (B92270) nitrogen and the amide or carboxylate oxygen atoms can act as bidentate or tridentate ligands, stabilizing metal ions and creating catalytically active sites for a range of organic transformations. These ligand-metal complexes can function in both homogeneous and heterogeneous catalytic systems, offering advantages in terms of activity, selectivity, and recyclability.

Catalytic Oxidation Reactions (e.g., Styrene (B11656) Oxidation)

Derivatives of this compound, particularly those forming complexes with transition metals like palladium and cobalt, are effective catalysts for oxidation reactions. The oxidation of styrene is a significant industrial process, yielding valuable chemicals such as benzaldehyde (B42025), a key ingredient in the flavor and fragrance industries.

Metal complexes featuring pyridine-based ligands have demonstrated high efficiency in catalyzing the selective oxidation of styrene. For instance, water-soluble palladium(II) complexes have been used to catalyze the aerobic oxidation of styrene to benzaldehyde in an aqueous phase, presenting a green and sustainable catalytic approach. The reaction conditions, including temperature, oxygen pressure, and catalyst concentration, can be fine-tuned to optimize the conversion of styrene and the selectivity towards benzaldehyde. In some systems, coordination polymers have been shown to achieve near-complete styrene conversion with high selectivity for benzaldehyde and can be recycled multiple times without a significant loss of activity.

The choice of metal and oxidant plays a crucial role in determining the reaction products. While palladium complexes often favor the formation of benzaldehyde, other systems using different metals or oxidants like hydrogen peroxide can yield acetophenone.

| Catalyst System | Oxidant | Primary Product | Key Findings |

|---|---|---|---|

| Water-Soluble Palladium(II) Complex with Dipyridyl-based Ligand | O₂ | Benzaldehyde | Enables selective oxidation in an aqueous phase; catalyst is reusable for multiple cycles. |

| Co₃O₄@HZSM-5 | H₂O₂ | Benzaldehyde | Encapsulated Co₃O₄ particles within a zeolite structure show high selectivity. |

| [VO(L)·H₂O]-Y Zeolite | H₂O₂ | Benzaldehyde | Heterogeneous catalyst achieving 82% styrene conversion under optimized conditions. |

| Cationic Palladium(II) with 2-(pyridin-2-yl)benzoxazole | H₂O₂ | Acetophenone | Kinetic studies reveal a mechanism involving a palladium enolate intermediate. |

Carbon-Carbon Coupling Reactions (e.g., Nitroaldol (Henry) Reaction)

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Asymmetric versions of this reaction are of great interest as they produce chiral β-nitro alcohols, which are versatile precursors for synthesizing pharmaceuticals and other biologically active molecules.

Copper(II) complexes incorporating chiral pyridine-containing ligands, which are derivatives of the fundamental this compound structure, have emerged as highly effective catalysts for the enantioselective Henry reaction. researchgate.netnih.govmdpi.com Ligands such as chiral iminopyridines and aminopyridines create a specific chiral environment around the copper center. researchgate.netnih.gov This metal complex then acts as a Lewis acid, activating the aldehyde, while the ligand's basic sites can facilitate the deprotonation of the nitroalkane, promoting the reaction with high yields and enantioselectivities. organic-chemistry.orgmdpi.com The reaction can be performed under mild conditions and is tolerant to air, making it a practical synthetic method. nih.gov

| Ligand Type | Metal Center | Substrates | Catalytic Outcome |

|---|---|---|---|

| Chiral Iminopyridines | Cu(II) | Nitromethane & 2-Methoxybenzaldehyde | Moderate yields with good enantioselectivities (up to 82% ee). researchgate.net |

| C₁-Symmetric Aminopyridine | Cu(II) | Aromatic, aliphatic aldehydes & nitroalkanes | High yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.gov |

| Chiral Bis(oxazoline) | Cu(II) | Aromatic & aliphatic aldehydes | High enantioselectivities (87-94% ee) with low catalyst loadings. organic-chemistry.org |

| Bis(trans-cyclohexane-1,2-diamine) Ligand | Cu(II) | Aromatic aldehydes & nitromethane | Good yields and high enantioselectivity, particularly at low temperatures. mdpi.com |

Catalytic Conversion of Organic Substrates (e.g., Thiocyanate (B1210189) to Cyanide)

Beyond oxidation and coupling reactions, this compound itself has been identified as a catalyst for specific chemical conversions. One such application is the conversion of thiocyanate to cyanide. biosynth.com This transformation is relevant in various chemical processes, including waste treatment and the synthesis of organic cyanides. The catalytic activity in this context likely arises from the compound's ability to coordinate with substrates and facilitate the necessary electronic rearrangements for the conversion.

Advanced Electrochemical Applications of Derived Coordination Polymers

When this compound or its derivatives are used as organic linkers with metal ions, they can self-assemble into extended, crystalline structures known as coordination polymers or metal-organic frameworks (MOFs). beilstein-journals.org These materials are highly porous and possess large surface areas, making them ideal candidates for applications in energy storage and conversion. chemscene.com

Supercapacitance Enhancement in Metal-Organic Frameworks

Supercapacitors are energy storage devices that bridge the gap between conventional capacitors and batteries. The performance of a supercapacitor is heavily dependent on its electrode material. Coordination polymers derived from pyridine-based ligands have shown significant promise as high-performance electrodes.

For example, two-dimensional (2D) nickel-based coordination polymer nanosheets can be synthesized via a self-assembly process. These materials exhibit an ultrathin 2D structure with a large specific surface area. This unique morphology creates numerous channels for the efficient transport of electrons and ions and exposes a high number of electrochemically active redox sites for Faradaic reactions, leading to enhanced supercapacitive performance.

Electrocatalysis for Energy Conversion Processes (e.g., Water Splitting)

Electrocatalytic water splitting, which produces hydrogen and oxygen, is a cornerstone of renewable energy technologies. uwindsor.ca This process requires efficient electrocatalysts to overcome the high overpotentials associated with the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). MOFs and coordination polymers built from pyridine-based dicarboxylic acid linkers are excellent platforms for designing such electrocatalysts. chemscene.com

| Material | Metal Center(s) | Target Reaction | Key Feature / Finding |

|---|---|---|---|

| Pyridine-induced 2D MOF | Co | Oxygen Evolution Reaction (OER) | Pyridine addition causes structural reconfiguration from 3D to 2D, exposing more active sites and enhancing OER activity. dntb.gov.ua |

| Coordination Polymer from 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Co, Cu | Overall Water Splitting | Isostructural MOFs where the metal ion species plays a crucial role; the Co complex shows better electrocatalytic activity than the Cu complex. rsc.org |

| 2D Ni-based Coordination Polymer Nanosheets | Ni | Supercapacitor Electrode | Ultrathin 2D nature provides numerous channels for ion transport and redox active sites for Faradaic reactions. |

Luminescent Sensing Materials and Probes

Derivatives of this compound are promising candidates for the development of advanced luminescent materials, particularly for sensing applications. The inherent structural features of this molecule, combining a carboxylic acid group, an amide linker, and a pyridine ring, allow it to function as an effective "antenna" ligand for sensitizing the emission of lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺).

The principle behind this application lies in a process known as the antenna effect or sensitized emission. The organic ligand, in this case, the this compound derivative, possesses a conjugated π-electron system that can efficiently absorb ultraviolet or visible light. After absorption, the ligand is promoted to an excited singlet state. Through a process of intersystem crossing, it transitions to a longer-lived triplet state. If the energy of this triplet state is appropriately matched with the energy of an excited f-level of a coordinated lanthanide ion, an efficient energy transfer can occur from the ligand to the metal center. The excited lanthanide ion then relaxes to its ground state by emitting light, producing the characteristic sharp, line-like emission bands of the specific lanthanide ion. nih.govnih.gov

Research on similar benzoic acid derivatives complexed with Eu(III) has shown that an intramolecular charge transfer (ICT) state can play a crucial role in the energy-transfer pathway. The formation of an ICT state in the excited ligand can facilitate efficient energy migration to the Eu(III) ion, leading to intense luminescence. nih.gov The structure of this compound, with its donor (amide) and acceptor (pyridine/benzoic acid) moieties, is conducive to the formation of such ICT states. By modifying the substituents on the pyridine or benzene (B151609) rings, the photophysical properties, such as the absorption wavelength and the energy of the excited states, can be fine-tuned to optimize the energy transfer to different lanthanide ions.

These luminescent lanthanide complexes can be designed as chemical sensors. The emission intensity or lifetime of the lanthanide ion can be highly sensitive to the local chemical environment. For instance, the binding of a specific analyte (e.g., small molecules, ions, or biomolecules) to the complex can alter the energy transfer process or quench the luminescence, providing a detectable signal for the presence of the analyte.

Table 1: Potential Components and Properties of a Luminescent Sensor Based on a this compound Derivative

| Component | Function | Desired Properties |

| Ligand | This compound derivative | High absorption cross-section; Efficient intersystem crossing to triplet state; Triplet state energy matched for transfer to Ln³⁺; Binding site for target analyte. |

| Metal Ion | Lanthanide ion (e.g., Eu³⁺, Tb³⁺) | Sharp, characteristic emission bands; Long luminescence lifetime; High quantum yield upon sensitization. |

| Analyte | Target molecule or ion for detection | Interacts with the complex to modulate the luminescence output (enhancement or quenching). |

| Overall System | Luminescent Probe | High sensitivity and selectivity for the analyte; Measurable change in luminescence upon analyte binding. |

Self-Assembling Systems and Supramolecular Architectures for Materials Science

The molecular structure of this compound contains multiple functional groups capable of engaging in specific and directional non-covalent interactions, making its derivatives excellent building blocks for the construction of self-assembling systems and complex supramolecular architectures. The primary interactions governing the self-assembly of these molecules are hydrogen bonding and π-π stacking.

Hydrogen bonding is a dominant force in these systems. The carboxylic acid group is well-known to form robust hydrogen-bonded dimers. researchgate.netfigshare.com Furthermore, the amide linkage provides both a hydrogen bond donor (N-H) and an acceptor (C=O), allowing for the formation of extended chains or sheets. Crucially, the combination of the carboxylic acid and the pyridine ring can generate a highly stable and predictable "supramolecular synthon". Specifically, the acidic proton of the carboxylic acid can form a strong hydrogen bond with the basic nitrogen atom of the pyridine ring (O-H···N), while the amide N-H can interact with the carbonyl oxygen of the acid, leading to cyclic, hydrogen-bonded motifs. science.gov

In addition to hydrogen bonding, the aromatic pyridine and benzene rings facilitate π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial for organizing the molecules in three dimensions. The parallel stacking of pyridine rings is influenced by the presence of hydrogen bonds, which can dictate the preferred offset and distance between the rings. nih.gov The interplay between the strong, directional hydrogen bonds and the weaker, less directional stacking interactions allows for the formation of higher-order structures, such as one-dimensional tapes, two-dimensional layers, and three-dimensional networks.

By strategically modifying the chemical structure of the parent molecule—for instance, by adding other functional groups or changing steric bulk—it is possible to program the self-assembly process to yield materials with specific topologies and properties. These supramolecular materials can find applications in areas such as gel formation, where the self-assembled network immobilizes solvent molecules, or in the design of crystalline materials with tailored optical or electronic properties. mdpi.com

Table 2: Key Intermolecular Interactions and Potential Supramolecular Motifs

| Interaction Type | Participating Functional Groups | Resulting Supramolecular Motif |

| Hydrogen Bonding | Carboxylic acid - Carboxylic acid | Centrosymmetric Dimer (R₂²(8) synthon) |

| Hydrogen Bonding | Carboxylic acid - Pyridine Nitrogen | Heterosynthon (e.g., R₂²(8) motif) science.gov |

| Hydrogen Bonding | Amide N-H - Amide C=O | 1D Chains or Tapes |

| π-π Stacking | Benzene ring - Benzene ring | Stacked columns, Herringbone patterns |

| π-π Stacking | Pyridine ring - Pyridine ring | Offset parallel stacks nih.gov |

Surface Chemistry and Corrosion Inhibition Studies

Derivatives of this compound, which fall under the class of pyridine-amides or pyridine-carbamides, have been identified as highly effective corrosion inhibitors, particularly for protecting metals like carbon steel in acidic environments. doaj.orgqu.edu.qa The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The mechanism of inhibition is primarily based on the adsorption process, which involves the interaction between the inhibitor molecule and the metal surface. The molecular structure of these derivatives is rich in active sites for adsorption:

Nitrogen and Oxygen Atoms: The pyridine nitrogen atom, amide nitrogen atom, and carbonyl oxygen atom possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds.

Aromatic Rings: The π-electrons of the pyridine and benzene rings provide another avenue for interaction with the metal surface.

This combination of interactions leads to strong adsorption on the metal surface, which has been characterized as chemisorption. doaj.orgqu.edu.qa The adsorption behavior of these pyridine-carbamide inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. doaj.orgqu.edu.qa

Electrochemical studies have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The formation of a stable Fe-inhibitor complex and a protective barrier significantly reduces the corrosion rate. doaj.org The inhibition efficiency is dependent on the concentration of the inhibitor, generally increasing with higher concentrations until a maximum is reached, corresponding to full surface coverage. qu.edu.qa Furthermore, these compounds can maintain high efficiency even at elevated temperatures, which is a critical requirement for industrial applications. doaj.orgqu.edu.qa

Table 3: Corrosion Inhibition Efficiency of Pyridine-Carbamide Derivatives on Carbon Steel in 1M HCl

| Inhibitor | Concentration (mg L⁻¹) | Temperature (K) | Inhibition Efficiency (%) | Reference |

| MS30 | 200 | 298 | 95.3 | qu.edu.qa |

| MS31 | 200 | 298 | 97.1 | qu.edu.qa |

| MS30 | 200 | 323 | 97.6 | doaj.org |

| MS31 | 200 | 323 | 93.4 | doaj.org |

Note: MS30 and MS31 are novel pyridine-carbamide structures evaluated as green corrosion inhibitors. qu.edu.qa

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of N-substituted phthalamic acids typically involves the reaction of phthalic anhydride (B1165640) with a corresponding amine. ontosight.aijmchemsci.com For 2-(Pyridin-2-ylcarbamoyl)benzoic acid, this would involve reacting phthalic anhydride with 2-aminopyridine (B139424), often in a suitable solvent. While effective, traditional methods can require prolonged reaction times and the use of volatile organic solvents.

Emerging trends in green chemistry point toward the development of more sustainable and efficient synthetic protocols. Future research could explore methodologies such as:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for the formation of N-substituted phthalimides and related compounds. researchgate.net

Solvent-Free or "Neat" Reactions: Performing the synthesis by heating the reactants together without a solvent could offer a greener alternative, minimizing chemical waste. jmchemsci.com

Flow Chemistry: Continuous flow reactors could enable safer, more scalable, and highly controlled production of the compound, minimizing reaction hazards and improving product consistency.

Exploration of Advanced Functional Materials for Diverse Applications

The molecular architecture of this compound makes it an excellent candidate as a building block (ligand) for coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov The pyridine (B92270) nitrogen, the carboxylate group, and potentially the amide oxygen atoms can all serve as coordination sites for metal ions. While this specific ligand remains largely unexplored in materials chemistry, extensive research on analogous pyridine-carboxylic acid and bis-pyridyl-bis-amide ligands demonstrates the vast potential. mdpi.comresearchgate.net

Future exploration in this area could lead to materials with tailored properties:

Luminescent Materials: The rigid aromatic structure of the ligand could act as an "antenna" to absorb energy and transfer it to coordinated lanthanide ions (e.g., Eu³⁺, Tb³⁺), leading to materials with strong, characteristic luminescence. tandfonline.commdpi.com Such materials are valuable for applications in sensing, bio-imaging, and solid-state lighting.

Porous Frameworks for Gas Sorption: By selecting appropriate metal nodes and synthesis conditions, it may be possible to construct porous MOFs. The functional groups within the pores could lead to selective gas adsorption, with potential applications in carbon capture or gas separation. vulcanchem.com

Catalysis: MOFs can serve as platforms for catalytic activity. biosynth.com The pyridine and amide groups within the framework could act as basic sites or be functionalized to create active catalytic centers.

Integration with Multidisciplinary Research Areas in Chemical Sciences

The versatility of this compound extends beyond synthesis and materials, offering opportunities for integration with other key areas of chemical science.

Medicinal Chemistry: Pyridine and benzoic acid moieties are considered "privileged structures" in drug discovery, appearing in numerous approved pharmaceuticals. ontosight.ai Phthalamic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties. ontosight.ai Future research could involve screening this compound and its derivatives for biological activity, potentially as enzyme inhibitors or receptor modulators. ontosight.aivulcanchem.com

Supramolecular Chemistry: The compound possesses both hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (pyridine N, carbonyl O, carboxylic acid O). This makes it an ideal candidate for constructing complex, self-assembled supramolecular architectures like gels, liquid crystals, or discrete molecular cages through predictable hydrogen bonding interactions.

Catalysis: The compound itself may serve as an organocatalyst. For instance, the combination of a basic pyridine site and an acidic carboxylic acid site within the same molecule could facilitate certain chemical transformations. biosynth.com

The exploration of these future directions promises to unlock the full potential of this compound, transforming it from a simple organic molecule into a valuable tool for innovation across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyridin-2-ylcarbamoyl)benzoic acid in academic research?

- Methodological Answer : The compound can be synthesized via carbamoylation of 2-aminobenzoic acid derivatives using pyridin-2-yl isocyanate under anhydrous conditions. Alternatively, 2-carbamimidoylbenzoic acid serves as a precursor for modular synthesis, enabling the introduction of pyridinyl groups through nucleophilic substitution or coupling reactions . For complex derivatives, multi-step protocols involving protection/deprotection strategies (e.g., using benzyl or tert-butyl groups) are advised to preserve functional group integrity .

Q. What spectroscopic and crystallographic methods are effective for structural characterization?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

- NMR : Employ - and -NMR to confirm regiochemistry, with deuterated DMSO as a solvent to resolve aromatic proton splitting patterns .

- IR spectroscopy : Identify carbamoyl (C=O stretch ~1680 cm) and carboxylic acid (O-H stretch ~2500–3000 cm) groups .

Q. How should researchers address safety and toxicity concerns?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat) and work in a fume hood due to potential inhalation and dermal hazards .

- Toxicity screening : Conduct acute oral toxicity tests in rodent models (OECD 423 guidelines). For example, this compound derivatives have shown LD values >2000 mg/kg, comparable to acetylsalicylic acid, indicating low acute toxicity .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize electronic properties for targeted applications?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate molecular orbitals, electrostatic potentials, and HOMO-LUMO gaps. This predicts reactivity in coordination chemistry or enzyme inhibition .

- Validate computational models against experimental data (e.g., UV-Vis spectra) to resolve discrepancies in charge-transfer transitions .

Q. What strategies resolve contradictions in crystallographic data during structural analysis?

- Methodological Answer :

- For disordered structures, employ twin refinement in SHELXL and analyze hydrogen-bonding networks using PLATON .

- Cross-reference with co-crystal structures (e.g., 2-aminobenzoic acid-pyridine derivatives) to identify packing anomalies .

Q. How does coordination behavior with metal ions influence material science applications?

- Methodological Answer :

- Investigate metal-organic framework (MOF) formation by reacting the compound with transition metals (e.g., Cu, Zn) under solvothermal conditions. Characterize porosity via BET analysis and assess stability under varied pH .

- Compare coordination modes (monodentate vs. bidentate) using single-crystal XRD and FTIR to optimize ligand design .

Q. What are the metabolic pathways of this compound, and how do they inform pharmacological studies?

- Methodological Answer :

- Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the pyridine ring) and phase II conjugates (glucuronidation). Compare metabolic stability with analogs like 2-(acetylsulfamoyl)benzoic acid to assess detoxification rates .

- Validate cytochrome P450 inhibition via fluorometric assays, focusing on CYP3A4 and CYP2D6 isoforms .

Q. How can molecular docking elucidate enzyme inhibition mechanisms?

- Methodological Answer :

- Dock the compound into COX-2 or other target enzymes using AutoDock Vina. Compare binding scores (e.g., ΔG = -9.48 kcal/mol) with known inhibitors (e.g., aspirin: ΔG = -5.88 kcal/mol) to prioritize lead optimization .

- Perform MD simulations (AMBER/CHARMM) to analyze ligand-protein stability and identify critical residues (e.g., Arg120 in COX-2) for mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.